

# The Discovery and History of Calcium Boride: A Technical Guide

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## Compound of Interest

Compound Name: Calcium boride

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## Abstract

**Calcium boride**, particularly calcium hexaboride ( $\text{CaB}_6$ ), is a ceramic material distinguished by its exceptional hardness, high melting point, chemical stability, and unique electronic properties. This technical guide provides a comprehensive overview of the discovery and historical development of **calcium boride**, detailing the seminal moments in its synthesis and characterization. It includes an in-depth analysis of various synthesis methodologies, complete with detailed experimental protocols for key techniques such as carbothermal reduction, mechanochemical synthesis, and molten salt electrolysis. Quantitative physical and chemical data are systematically presented, and logical frameworks for its synthesis and historical progression are visualized through detailed diagrams. This document serves as a fundamental resource for professionals engaged in materials science and advanced material applications.

## A Century of Discovery: The History of Calcium Boride

The investigation into alkaline earth metal borides spans more than a century, initiated by the advent of high-temperature furnace technology in the late 19th century. The journey of **calcium**

**boride**'s discovery from a laboratory curiosity to a material of significant scientific interest is marked by several key milestones.

## The Dawn of Boride Chemistry

The story of **calcium boride** is intrinsically linked to the pioneering work of French chemist Henri Moissan.<sup>[1]</sup><sup>[2]</sup> Moissan, renowned for his development of the electric arc furnace, created a tool capable of reaching temperatures previously unattainable, paving the way for the synthesis of a new class of materials.<sup>[2]</sup><sup>[3]</sup> In 1897, Henri Moissan and P. Williams were the first to successfully synthesize **calcium boride**, along with its strontium and barium analogues.<sup>[4]</sup> They achieved this through the thermite reduction of calcium borate in their newly developed electric arc furnace.<sup>[4]</sup>

Shortly after, in 1900, Geelmuyden reported a method of producing  $\text{CaB}_6$  by melting calcium carbide with boric anhydride.<sup>[5]</sup> However, it was the French chemist Andrieux who, through his work on the electrolysis of molten salts, first correctly identified the chemical composition of these compounds as hexaborides ( $\text{MB}_6$ ).<sup>[4]</sup>

## 20th Century Developments and Characterization

The early 20th century saw further exploration of synthesis routes by researchers such as Juengst and Mewes, who used calcium halides and boron, and Stock and Holle, who described a synthesis from calcium metal and boron trioxide.<sup>[4]</sup>

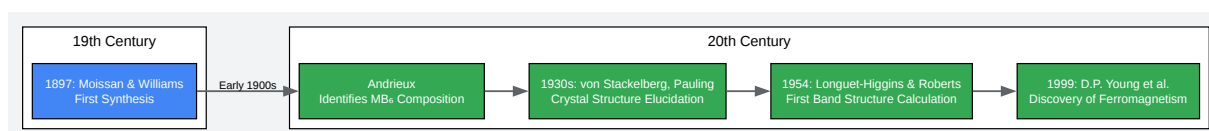
A significant leap in the theoretical understanding of **calcium boride** occurred in 1954, when Longuet-Higgins and Roberts performed the first calculations of its energy band structure using a semiempirical molecular orbital method.<sup>[6]</sup> This work laid the groundwork for understanding the electronic properties that make  $\text{CaB}_6$  a subject of modern research. The crystal structure was further elucidated by researchers like von Stackelberg and Neumann in 1932 and Pauling and Weinbaum in 1934, who confirmed its cubic lattice with a three-dimensional boron network.<sup>[7]</sup>

## Modern Era: Unveiling Novel Properties

The late 20th century brought a resurgence of interest in **calcium boride**, culminating in the 1999 discovery of weak ferromagnetism in lanthanum-doped  $\text{CaB}_6$  by D.P. Young and his associates.<sup>[6]</sup> This finding was remarkable because neither calcium nor boron possesses the

partially filled d- or f-shell orbitals typically required for magnetism, sparking ongoing research into the origins of this phenomenon.[8] Today, research continues to explore  $\text{CaB}_6$  for its potential in advanced applications, including as a neutron-absorbing material, in spintronics, and as a high-temperature thermoelectric material.[9][10]

## Diagram: Historical Timeline of Calcium Boride



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Caption: A timeline of key discoveries in the history of **calcium boride**.

## Physicochemical Properties of Calcium Hexaboride ( $\text{CaB}_6$ )

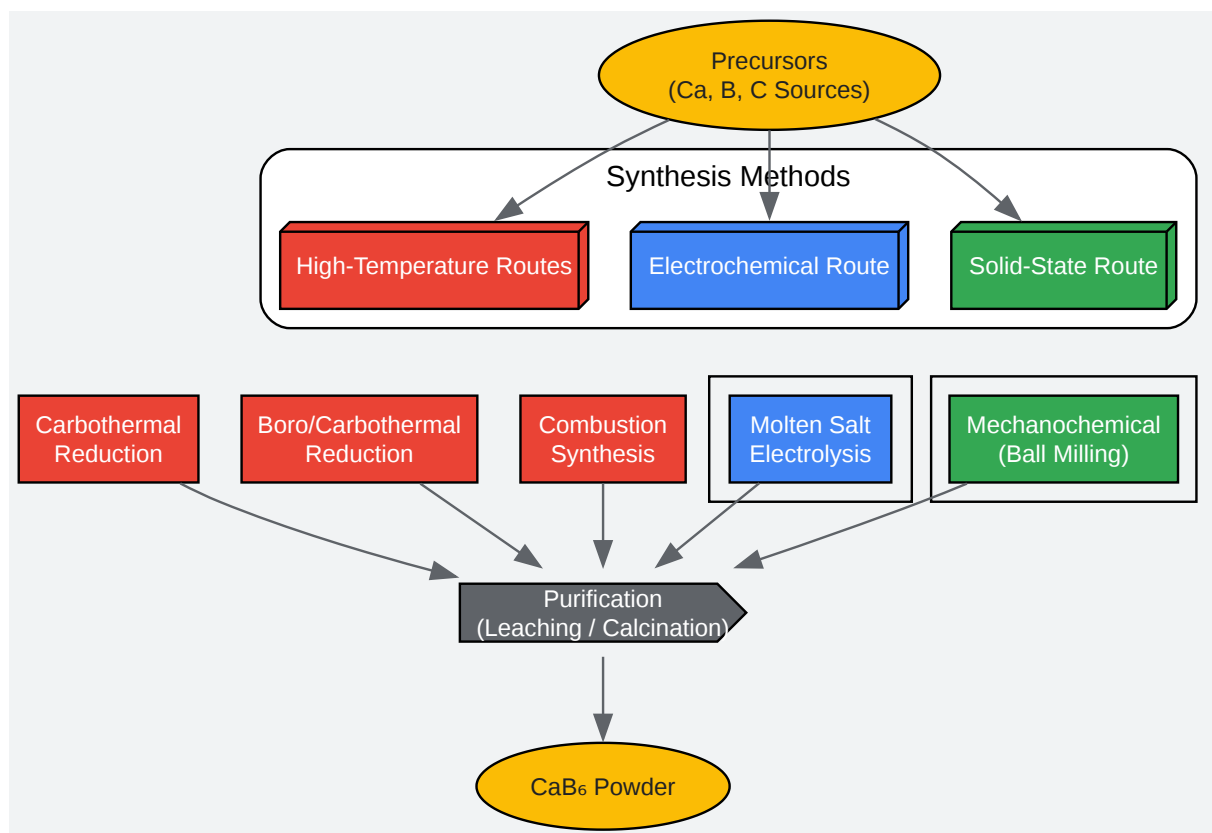
Calcium hexaboride is a black, lustrous, and chemically inert powder with low density.[10] Its robust covalent boron framework imparts exceptional hardness and a high melting point, making it suitable for demanding applications.

Property	Value	Citations
Chemical Formula	CaB <sub>6</sub>	[10]
Molar Mass	104.94 g/mol	[7]
Appearance	Black, lustrous powder	[10]
Density	2.3 - 2.45 g/cm <sup>3</sup>	[7]
Melting Point	2235 °C (2508 K)	[7]
Crystal Structure	Cubic	[10]
Space Group	Pm-3m	[10]
Lattice Constant	4.145 - 4.153 Å	[6]
Microhardness	27 GPa	[8]
Knoop Hardness	2600 kg/mm <sup>2</sup>	[8]
Young's Modulus	379 GPa	[8]
Electrical Resistivity	> 2 x 10 <sup>10</sup> Ω·m (pure crystals)	[8]
Energy Gap	~1.0 eV (Semiconductor)	[7]
Solubility	Insoluble in H <sub>2</sub> O, Methanol, Ethanol. Slowly dissolves in acids.	[8]

## Synthesis Methodologies and Experimental Protocols

The synthesis of **calcium boride** has evolved significantly since Moissan's original experiments. Modern methods aim to control purity, particle size, and morphology. Three key methods are detailed below.

### Diagram: Overview of CaB<sub>6</sub> Synthesis Routes



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Caption: A flowchart of common synthesis pathways for producing CaB<sub>6</sub> powder.

## Boro/Carbothermal Reduction via Gel Precursor

This method offers excellent control over particle size and homogeneity by creating an intimately mixed precursor gel.[8] The optimal conditions for forming single-phase CaB<sub>6</sub> powder are heating at 1400°C for 12 hours.[8]

### 3.1.1 Materials and Equipment

- Calcium Carbonate ( $\text{CaCO}_3$ , 99%)
- Boric Acid ( $\text{H}_3\text{BO}_3$ , 99.5%)
- D(-)-Mannitol ( $\text{C}_6\text{H}_{14}\text{O}_6$ , 99%)
- Deionized Water (DIW)
- Stirring hotplate, Beakers
- Drying oven
- Tube furnace with argon gas supply

### 3.1.2 Experimental Protocol

- Precursor Gel Preparation:
  - Prepare a D(-)-Mannitol solution by dissolving 1 mole of D(-)-Mannitol in 25 ml of DIW.[8]
  - Separately, prepare a boric acid solution.
  - Add the D(-)-Mannitol solution dropwise (rate of 2 ml/min) into the boric acid solution while stirring.[8]
  - Add 2 moles of  $\text{CaCO}_3$  to the stirred solution for every 3 moles of  $\text{H}_3\text{BO}_3$ . [8]
  - Maintain the mixture at  $65^\circ\text{C}$  for 4 hours with continuous stirring.[8]
  - Increase the temperature to  $80^\circ\text{C}$  and heat until all water has evaporated, leaving a semi-transparent product.[8]
  - Dry the resulting gel in an oven at  $100^\circ\text{C}$  for 24 hours.[8]
- Thermal Reduction:
  - Place the dried gel precursor into a crucible suitable for high-temperature processing.

- Position the crucible in a tube furnace.
- Heat the sample to the target temperature (e.g., 1400°C) under a steady flow of argon gas.[8]
- Maintain the temperature for the specified duration (e.g., 12 hours) to ensure complete reaction. Single-phase CaB<sub>6</sub> can also be achieved at 1500°C for 6 hours.[8]
- Cool the furnace to room temperature under argon flow.
- Purification (if necessary):
  - Analyze the product using X-ray Diffraction (XRD) to check for impurities like B<sub>4</sub>C or calcium borates.[8]
  - If impurities are present, the powder can be purified via acid leaching (e.g., with HCl) to remove residual oxides.[8]

## Mechanochemical Synthesis

Mechanochemical synthesis is an energy-efficient, room-temperature method that uses a high-energy ball mill to induce solid-state reactions.[4]

### 3.2.1 Materials and Equipment

- Anhydrous Colemanite (Ca<sub>2</sub>B<sub>6</sub>O<sub>11</sub>, 99%)
- Activated Charcoal (Analytical Grade)
- High-energy ball mill with hardened steel vials and balls
- Controlled-atmosphere workstation or glovebox (Argon)
- Muffle furnace
- Hydrochloric Acid (HCl, 0.5 M)
- Stirring apparatus, Beakers, Filtration equipment

### 3.2.2 Experimental Protocol

- Preparation:
  - All material handling must be performed in a controlled argon atmosphere to prevent oxygen contamination.[4]
  - Weigh anhydrous colemanite and activated charcoal. The optimal mass ratio of colemanite-to-carbon is 1:10.[4]
  - Load the powders and milling balls into the hardened steel vial inside the glovebox. A constant ball-to-powder weight ratio (e.g., 10:1) should be maintained.[1]
- Milling Process:
  - Seal the vial and place it in the high-energy ball mill.
  - Mill the mixture at room temperature for an optimized duration of 1020 minutes (~17 hours).[4]
- Product Purification:
  - After milling, transfer the product to a beaker.
  - To remove oxide by-products (e.g., CaO), leach approximately 8g of the material in 200 mL of 0.5 M HCl for 3 hours with continuous stirring.[4]
  - Filter the leached powder and rinse thoroughly with deionized water, then dry.
  - To remove unreacted carbon, perform calcination in a muffle furnace at 900°C for 3 hours. [4]
- Post-Treatment for Characterization:
  - For XRD analysis, it is beneficial to sinter the purified powder at 350°C for 2 hours under argon to promote crystallization without inducing secondary phase formation.[4]

## Molten Salt Electrolysis

This electrochemical method allows for the synthesis of crystalline  $\text{CaB}_6$  at a significantly lower temperature ( $900^\circ\text{C}$ ) compared to carbothermal routes.[\[11\]](#)

### 3.3.1 Materials and Equipment

- Calcium Oxide ( $\text{CaO}$ )
- Boron Trioxide ( $\text{B}_2\text{O}_3$ )
- Lithium Fluoride ( $\text{LiF}$ ) - as the flux
- Inconel reactor
- High-purity graphite crucible (serves as the anode)
- Electropolished molybdenum rod (serves as the cathode)
- DC power supply
- Tube furnace with argon gas supply

### 3.3.2 Experimental Protocol

- Electrolyte Preparation:
  - Prepare the electrolyte melt by mixing  $\text{CaO}$ ,  $\text{B}_2\text{O}_3$ , and  $\text{LiF}$ . The molar ratio of calcium to boron content in the melt should be 1:6.[\[11\]](#)
  - Place the mixture into the high-purity graphite crucible.
- Electrolysis Setup:
  - Position the graphite crucible (anode) within the Inconel reactor.
  - Insert the molybdenum rod (cathode) into the melt, ensuring it does not contact the anode.
  - Seal the reactor and place it inside a furnace. Purge the system thoroughly with argon gas.

- Electrolytic Synthesis:
  - Heat the furnace to 900°C to melt the salt mixture.[11]
  - Once the electrolyte is molten, apply a direct current between the anode and cathode. Current densities typically range from 0.5 to 1.5 A/cm<sup>2</sup>. [11]
  - Run the electrolysis for a sufficient duration to deposit the product on the cathode.
- Product Recovery and Purification:
  - After electrolysis, turn off the power and cool the reactor to room temperature under argon.
  - Carefully remove the cathode with the deposited product.
  - Clean the cathode product by immersing it in dilute HCl solution to dissolve any remaining salt flux.[11]
  - Wash the final CaB<sub>6</sub> crystals thoroughly with triple-distilled water and dry.

## Conclusion

From its initial synthesis in the high-temperature electric arc furnaces of the late 19th century to its modern production via energy-efficient mechanochemical routes, **calcium boride** has proven to be a material of enduring scientific interest. The historical progression of its discovery and the refinement of its synthesis protocols have unveiled a compound with a unique combination of physical robustness and intriguing electronic properties. The detailed methodologies presented in this guide for carbothermal reduction, mechanochemical synthesis, and molten salt electrolysis highlight the versatility available to researchers for producing CaB<sub>6</sub> with tailored characteristics. As a material with applications ranging from industrial deoxidizers to potential components in spintronic devices, a thorough understanding of its history and synthesis is crucial for driving future innovation.

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